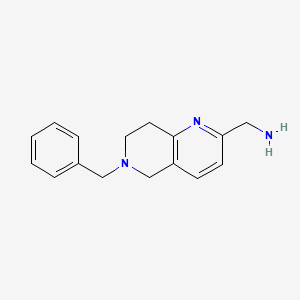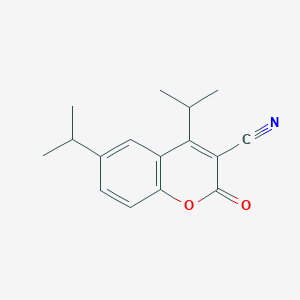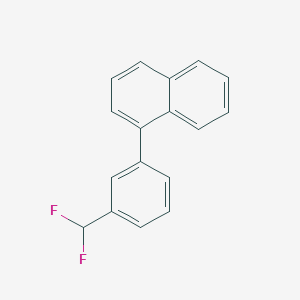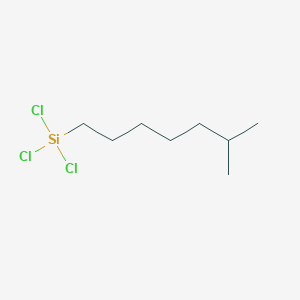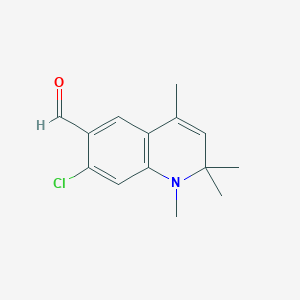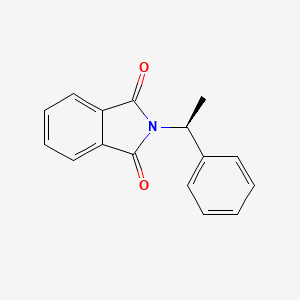![molecular formula C16H11NO2 B11861863 7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)
7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one is a chemical compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol This compound is part of the isoquinoline family and features a fused chromene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the use of a coumarin derivative and an isoquinoline derivative, followed by cyclization using a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of high-quality reagents and precise control of reaction conditions are crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound.
科学的研究の応用
7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other isoquinoline derivatives and chromene derivatives. Examples include:
- 6,7-Dihydro-5H-isoquinolin-8-one
- 7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one derivatives with different substituents .
Uniqueness
What sets this compound apart is its unique fused ring system, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H11NO2 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
7,8-dihydrochromeno[3,4-c]isoquinolin-6-one |
InChI |
InChI=1S/C16H11NO2/c18-16-15-14(12-7-3-4-8-13(12)19-16)11-6-2-1-5-10(11)9-17-15/h1-8,17H,9H2 |
InChIキー |
VVWXBJKKPOWAEL-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C(N1)C(=O)OC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


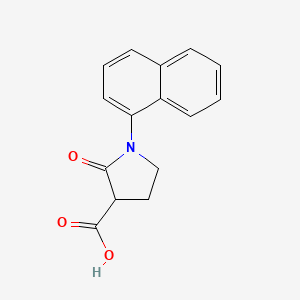
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
